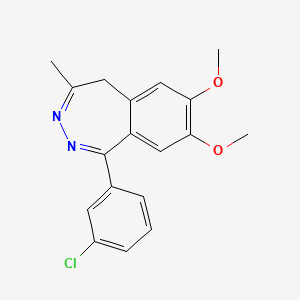

Girisopam

Descripción

Propiedades

Número CAS |

82230-53-3 |

|---|---|

Fórmula molecular |

C18H17ClN2O2 |

Peso molecular |

328.8 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |

InChI |

InChI=1S/C18H17ClN2O2/c1-11-7-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-5-4-6-14(19)8-12/h4-6,8-10H,7H2,1-3H3 |

Clave InChI |

VQYLGVVODFDFNK-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl |

SMILES canónico |

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl |

Otros números CAS |

82230-53-3 |

Sinónimos |

1-(3-chlorophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine EGIS 5810 EGIS-5810 girisopam GYKI 51189 GYKI-51189 |

Origen del producto |

United States |

Foundational & Exploratory

2,3-benzodiazepine derivatives anxiolytic effects

Technical Monograph: 2,3-Benzodiazepine Derivatives – Anxiolytic Mechanisms & Development

Executive Summary The 2,3-benzodiazepines (2,3-BDZs), often termed "homophthalazines," represent a pharmacologically distinct class of anxiolytics that diverge fundamentally from the classical 1,4-benzodiazepines (e.g., diazepam). Unlike their 1,4-isomers, which act as positive allosteric modulators of the GABA-A receptor, anxiolytic 2,3-BDZs like tofisopam and girisopam do not bind to the benzodiazepine recognition site. Instead, they exert their therapeutic effects through selective inhibition of phosphodiesterases (PDEs) and specific binding to striatal markers. This unique mechanism confers anxiolysis without the sedation, muscle relaxation, or dependence liability associated with classical benzodiazepines. This guide delineates the mechanistic bifurcation of the 2,3-BDZ scaffold, detailing the development of PDE-inhibiting anxiolytics versus AMPA-antagonist anticonvulsants.

Part 1: The Pharmacological Dichotomy

The 2,3-benzodiazepine scaffold is a "privileged structure" that yields two distinct pharmacological profiles based on substitution patterns, particularly at the N-3 position and the aromatic rings.

| Feature | Anxiolytic 2,3-BDZs | AMPA-Antagonist 2,3-BDZs |

| Prototype Drug | Tofisopam, Girisopam, Nerisopam | GYKI 52466, GYKI 53655, Perampanel (structural analog) |

| Primary Target | Phosphodiesterases (PDE4, PDE10), Striatal Binding Site | AMPA Receptor (Allosteric Site) |

| Therapeutic Effect | Anxiolysis, Autonomic Regulation | Anticonvulsant, Neuroprotection |

| Sedation | Absent (Non-sedative) | Present at high doses |

| GABA Interaction | None | None |

| Muscle Relaxation | Absent | Present (via AMPA blockade) |

Part 2: Mechanism of Action (Anxiolytic Pathway)

The anxiolytic efficacy of tofisopam is driven by a dual mechanism involving enzymatic inhibition and basal ganglia modulation.

Selective Phosphodiesterase (PDE) Inhibition

Tofisopam acts as a mixed inhibitor of PDE isoenzymes. By inhibiting PDE4A1 and PDE10A, it prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) in neurons.

-

Pathway: Inhibition of PDE

Increased intracellular cAMP -

Selectivity: Tofisopam shows highest affinity for PDE4A1 (

), followed by PDE10A1 and PDE3.

The "Girisopam Binding Site"

Radioligand binding studies using

Visualization: Signaling Pathway & Mechanistic Divergence

Figure 1: Mechanistic divergence between atypical 2,3-benzodiazepines (Tofisopam) and classical 1,4-benzodiazepines. Note the independence from the GABAergic system.

Part 3: Chemical Synthesis Protocol

The synthesis of the 2,3-benzodiazepine core typically involves the cyclization of a 1,5-diketone precursor with hydrazine.[1][2][3] The following protocol describes the synthesis of Tofisopam (1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine).

Protocol 1: Cyclocondensation of 1,5-Diketones

Objective: Formation of the 2,3-benzodiazepine ring from a pyrylium salt equivalent or open-chain diketone.

Reagents:

-

Precursor: 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-pentan-2-one (Compound A )[4]

-

Hydrazine hydrate (98%)[5]

-

Solvent: Methanol / Acetic Acid[5]

-

Catalyst: HCl (conc.)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of Compound A in 50 mL of methanol in a round-bottom flask equipped with a reflux condenser.

-

Acidification: Add 40 mmol of glacial acetic acid and 20 mmol of conc. HCl. Stir for 10 minutes at room temperature.

-

Cyclization: Dropwise add 30 mmol of hydrazine hydrate (excess is required to drive the equilibrium).

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The diketone spot should disappear. -

Post-Reaction: Cool the mixture to

. Often, a second portion of hydrazine hydrate (10 mmol) is added, and the mixture is stirred for 1 hour to ensure completion. -

Work-up: Evaporate the solvent under reduced pressure. Neutralize the residue with 5%

solution. -

Purification: Extract with dichloromethane (

). Wash organic layer with brine, dry over

Validation Criteria:

-

Melting Point:

. -

NMR Confirmation: Absence of carbonyl signals from the diketone; appearance of the characteristic C=N imine signal in the diazepine ring.

Visualization: Synthesis Workflow

Figure 2: Synthetic route for Tofisopam via hydrazine cyclocondensation of a 1,5-diketone.[2]

Part 4: Preclinical Behavioral Screening

To verify the "anxiolytic without sedation" profile, a specific battery of tests is required.

Protocol 2: Elevated Plus Maze (EPM) with Sedation Control

Rationale: Standard EPM measures anxiety, but false positives occur if the drug causes sedation (reduced entries due to motor impairment). Tofisopam must increase open arm time without reducing total arm entries.

-

Subjects: Male Sprague-Dawley rats (200–250g).

-

Dosing:

-

Vehicle (0.5% Methylcellulose).

-

Tofisopam: 5, 10, 20 mg/kg (i.p.).

-

Positive Control: Diazepam 1 mg/kg (i.p.).

-

-

Procedure:

-

Administer drug 30 minutes prior to testing.

-

Place rat in the center of the EPM facing an open arm.

-

Record for 5 minutes: (a) Time in open arms, (b) Time in closed arms, (c) Total arm entries (locomotor index).

-

-

Data Analysis:

-

Anxiolytic Index: % Open Arm Time (Target: Significant increase vs Vehicle).

-

Sedation Index: Total Entries (Target: No significant decrease vs Vehicle).

-

Note: Diazepam typically increases Open Arm Time but may decrease Total Entries at higher doses. Tofisopam should increase Open Arm Time with maintained Total Entries.

-

References

-

Horváth, E. J., et al. (2000). Anxiolytic 2,3-benzodiazepines, their specific binding to the basal ganglia. PubMed. Link

-

Rundfeldt, C., et al. (2010). The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis. SpringerLink. Link

-

Patsnap Synapse. (2024). Mechanism of Action of Tofisopam.[2][6][7]Link

-

Körösi, J., & Láng, T. (1974). Heterocyclic Compounds, I. The First 5H-2,3-Benzodiazepine: Synthesis of 1-(3,4-Dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine.[1][8] Chemische Berichte. Link

-

Egis Pharmaceuticals. (2003). Process for the preparation of tofisopam and new intermediates.[3] WO2003050092A2. Link

-

Zappalà, M., et al. (2001). Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists. PubMed. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A simple route to 2,3-benzodiazepines from substituted indenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN104262128B - The preparation method of Tofisopam intermediate - Google Patents [patents.google.com]

- 5. WO2003050092A2 - Process for the preparation of tofisopam and new intermediates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2009156776A1 - Process for the preparation of high purity 1-(3,4-dimethoxy-phenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5h-2,3-benzodiazepine - Google Patents [patents.google.com]

Girisopam (GYKI 51189): Selective Anxiolysis via Non-GABAergic Mechanisms

Technical Whitepaper & Development Guide [1]

Executive Summary

Girisopam (GYKI 51189) represents a distinct class of anxiolytic agents known as 2,3-benzodiazepines (homophthalazines) .[1][2] Unlike classical 1,4-benzodiazepines (e.g., diazepam, alprazolam), Girisopam does not bind to the GABA-A receptor complex. Consequently, it decouples anxiolytic efficacy from the sedative, muscle-relaxant, and amnestic side effects that limit the therapeutic utility of traditional benzodiazepines.

This guide delineates the unique pharmacological footprint of Girisopam, focusing on its selective binding within the striatum (specifically the PDE10/2,3-BDZ site), its behavioral efficacy in preclinical models, and the specific protocols required to validate its activity in drug development pipelines.

Chemical Architecture & Structure-Activity Relationship (SAR)

The structural divergence of Girisopam from classical benzodiazepines is the root of its selective pharmacology.

-

Scaffold: 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine.[1][3][4]

-

Key Modification: The nitrogen atoms are located at positions 2 and 3 of the diazepine ring, rather than 1 and 4.

-

Stereochemistry: Girisopam is the active enantiomer of the racemic mixture (often studied alongside its analog, Nerisopam/GYKI 52322).

Table 1: Structural & Functional Comparison

| Feature | Classical 1,4-Benzodiazepines (e.g., Diazepam) | 2,3-Benzodiazepines (Girisopam) |

| Primary Target | GABA-A Receptor ( | Striatal 2,3-BDZ Site / PDE10 Isoenzyme |

| Mechanism | Positive Allosteric Modulation of Cl- influx | Phosphodiesterase Inhibition / Dopamine Modulation |

| Anxiolysis | Potent | Potent (Selective) |

| Sedation | High | Absent/Negligible |

| Muscle Relaxation | High | Absent |

| Addiction Potential | High | Low/Absent |

Mechanism of Action: The "Atypical" Pathway

Girisopam’s mechanism is defined by what it does not do: it exhibits zero affinity for the central benzodiazepine binding site on the GABA-A receptor.

3.1 The Striatal Binding Site (PDE10)

Radioligand studies using [³H]-Girisopam have identified a high-affinity binding site (

-

Target Identification: This site overlaps significantly with Phosphodiesterase 10A (PDE10A) distribution.[1]

-

Signaling Cascade: Inhibition of PDE10 leads to elevated intracellular levels of cAMP and cGMP in medium spiny neurons.[1] This modulation of second messengers influences dopaminergic and glutamatergic signaling without global CNS depression.[1]

3.2 Distinction from AMPA Antagonists

While some 2,3-benzodiazepines (e.g., GYKI 52466) are non-competitive AMPA receptor antagonists, Girisopam's primary anxiolytic mechanism is distinct and largely attributed to the PDE/striatal pathway, though minor glutamatergic modulation cannot be fully ruled out.

Figure 1: Divergent signaling pathways of Diazepam vs. Girisopam.[1] Note the lack of GABAergic interaction in the Girisopam pathway.

Preclinical Efficacy & Behavioral Pharmacology

Girisopam demonstrates a unique profile in standard behavioral assays, maintaining efficacy in conflict tests while showing no impairment in motor coordination tests.

Table 2: Behavioral Profile Comparison (Rat Models)

| Assay | Endpoint | Girisopam Effect | Diazepam Effect |

| Elevated Plus Maze (EPM) | Time in Open Arms | Increased (Anxiolytic) | Increased (Anxiolytic) |

| Vogel Conflict Test | Punished Licking | Increased (Anxiolytic) | Increased (Anxiolytic) |

| Rotarod Test | Motor Coordination | No Effect (up to high doses) | Impaired (Ataxia) |

| Hexobarbital Sleep Time | Sedation Potentiation | No Effect | Significantly Prolonged |

Key Insight: The separation between the Minimal Effective Dose (MED) for anxiolysis and the dose causing neurotoxicity/sedation is significantly wider for Girisopam than for Chlordiazepoxide or Diazepam.[1]

Experimental Protocols

To validate Girisopam's properties in a research setting, the following self-validating protocols are recommended.

Protocol A: Validation of Non-GABAergic Binding

Objective: Confirm absence of affinity for the benzodiazepine binding site.

-

Preparation: Prepare rat cerebral cortex membrane homogenates.[1]

-

Ligand: Use

-Flunitrazepam (0.5 nM) as the radioligand.[1] -

Displacement: Incubate membranes with

-Flunitrazepam and increasing concentrations of Girisopam ( -

Control: Use Diazepam as a positive control for displacement.

-

Readout: Measure radioactivity via liquid scintillation counting.

-

Success Criteria: Diazepam shows dose-dependent displacement (

nM).[1] Girisopam shows no displacement (

Protocol B: Selective Anxiolytic Screening Workflow

Objective: Differentiate anxiolysis from motor impairment.[1][5]

Figure 2: Dual-stream behavioral screening workflow to calculate the therapeutic index.

Step-by-Step EPM Protocol:

-

Apparatus: Cross-shaped maze elevated 50cm above floor.[1] Two open arms, two closed arms.

-

Dosing: Administer Girisopam (e.g., 1, 3, 10 mg/kg p.o.) 60 minutes prior to testing.[1]

-

Placement: Place rat in the center facing an open arm.

-

Recording: Record for 5 minutes.

-

Metrics: Calculate percentage of time spent in open arms vs. closed arms.

-

Validation: An increase in open arm time without a decrease in total arm entries (locomotor activity) indicates selective anxiolysis.[1]

References

-

Andrási, F., et al. (1987).[1][2][4] "Neuropharmacology of a new psychotropic 2,3-benzodiazepine."[1][2][3][4] Arzneimittel-Forschung, 37(10), 1119–1124.[1][3][4]

-

Horváth, K., et al. (1992).[1][4] "Anxiolytic profile of girisopam and GYKI 52,322 (EGIS 6775). Comparison with chlordiazepoxide and buspirone."[1][6] Acta Physiologica Hungarica, 79(2), 153–161.[1][4][6]

-

Horváth, E.J., et al. (1999).[1][2][4] "[(3)H]-girisopam, a novel selective benzodiazepine for the 2, 3-benzodiazepine binding site."[1][2][3][4] Brain Research Protocols, 4(2), 230–235.[1][4]

-

Horváth, E.J., et al. (2000).[1] "Anxiolytic 2,3-benzodiazepines, their specific binding to the basal ganglia."[7] Progress in Neuro-Psychopharmacology and Biological Psychiatry. (Note: Contextual link via similar binding studies).

-

Schmidt, C.J., et al. (2008).[1] "The role of phosphodiesterase 10A in antipsychotic drug action." Handbook of Experimental Pharmacology. (Provides context on the Striatal PDE10 target).

Sources

- 1. GYKI 53655 hydrochloride | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 2. [(3)H]-girisopam, a novel selective benzodiazepine for the 2, 3-benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Girisopam [chemeurope.com]

- 4. Girisopam - Wikipedia [en.wikipedia.org]

- 5. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiolytic profile of girisopam and GYKI 52,322 (EGIS 6775). Comparison with chlordiazepoxide and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Girisopam binding sites in the brain

An In-Depth Technical Guide to the Cerebral Binding Sites of Girisopam

Abstract

Girisopam (GYKI-51189) is a 2,3-benzodiazepine derivative that exhibits a unique pharmacological profile, distinct from classical 1,4-benzodiazepines. It produces selective anxiolytic and atypical antipsychotic effects without the hallmark sedation, muscle relaxation, or addiction potential associated with its predecessors.[1][2] This guide provides a comprehensive technical overview of the specific binding sites for girisopam within the central nervous system. We will delve into the foundational radioligand binding studies that first identified these sites, explore their unique anatomical distribution within the basal ganglia, present detailed experimental protocols for their characterization, and discuss the ongoing research into their molecular identity and functional significance. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking a deep, mechanistic understanding of girisopam's interaction with the brain.

Introduction: A Paradigm Shift from Classical Benzodiazepines

The discovery of girisopam and its congeners, such as tofisopam and nerisopam, marked a significant departure from the established understanding of benzodiazepine pharmacology.[3][4] Unlike diazepam and other 1,4-benzodiazepines that exert their effects by potentiating GABAergic inhibition through the GABA-A receptor complex, girisopam's mechanism of action is fundamentally different.[4] Early investigations revealed that girisopam possesses anxiolytic properties in various animal models but lacks sedative, anticonvulsant, and muscle relaxant effects.[1][5] This distinct profile pointed towards a novel molecular target, sparking research into its specific binding sites within the brain.

The core of girisopam's unique activity lies in its high-affinity interaction with a single class of recognition sites that are not associated with the GABA-A receptor.[4][5] These sites, often referred to as "2,3-benzodiazepine binding sites" or more specifically "girisopam binding sites," are anatomically restricted, suggesting a specialized role in neural circuitry.[3][4]

The Girisopam Binding Site: Affinity and Anatomical Exclusivity

The initial characterization of the girisopam binding site was achieved through radioligand binding assays using tritiated girisopam ([³H]-girisopam). These seminal studies established the presence of a novel, high-affinity, and saturable binding site in the rat brain.

Binding Affinity and Density

Saturation binding experiments using [³H]-girisopam on rat striatal membranes revealed a single, homogenous population of binding sites. The key quantitative parameters derived from these studies are summarized below.

| Parameter | Value (Rat Striatum) | Description |

| Kd (Dissociation Constant) | 10.3 ± 1.21 nM | A measure of binding affinity; a lower Kd indicates higher affinity.[5] |

| Bmax (Maximum Binding Capacity) | 6.94 ± 1.8 pmol/mg protein | Represents the total density of binding sites in the tissue.[5] |

The nanomolar affinity of girisopam for this site is consistent with its potent pharmacological effects observed in vivo.

A Unique Anatomical Fingerprint: The Basal Ganglia

Perhaps the most striking feature of the girisopam binding site is its highly restricted anatomical distribution. Unlike the widespread expression of GABA-A receptors, girisopam binding sites are located almost exclusively within the basal ganglia .[3] Specifically, high densities are found in the:

-

Striatum (Caudate-Putamen)

-

Substantia Nigra

-

Entopeduncular Nucleus (the rodent equivalent of the globus pallidus internal segment)

This localization was confirmed through lesioning studies. Chemical lesions of the striatum using the neurotoxin AMPA, as well as surgical transections of the striato-nigral pathway, resulted in a significant depletion of girisopam binding in the ipsilateral substantia nigra.[6] This provides compelling evidence that the binding sites are located on striato-nigral projection neurons and are axonally transported from their cell bodies in the striatum to their terminals in the substantia nigra and entopeduncular nucleus.[3][6]

Methodologies for Characterizing Girisopam Binding Sites

The elucidation of girisopam's binding characteristics relies on two primary experimental techniques: radioligand binding assays for quantitative analysis and in vitro autoradiography for spatial mapping.

Radioligand Binding Assay: Quantifying Affinity and Density

Causality and Rationale: This assay is the gold standard for determining the affinity (Kd or Ki) and density (Bmax) of a ligand for its receptor in a tissue homogenate. By using a radiolabeled form of the ligand ([³H]-girisopam), we can directly measure its binding. Competition assays, where unlabeled compounds compete for the same site, allow for the determination of the binding affinity of novel test compounds. The protocol is designed to achieve equilibrium binding and effectively separate receptor-bound radioligand from unbound radioligand for accurate quantification.

Detailed Step-by-Step Protocol:

-

Tissue Preparation & Membrane Isolation:

-

Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., striatum) on ice.

-

Homogenize the tissue in ~20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[7]

-

Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA or Bradford assay).

-

-

Binding Incubation (Competition Assay):

-

Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the competing compound.

-

To each tube, add:

-

50 µL Assay Buffer (for total binding) OR 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM unlabeled girisopam for non-specific binding) OR 50 µL of the test compound at various concentrations.

-

50 µL of [³H]-girisopam (at a final concentration near its Kd, e.g., 10 nM).

-

150 µL of the membrane preparation (e.g., 50-100 µg protein).

-

-

Incubate the tubes for a defined period to reach equilibrium (e.g., 60 minutes at 30°C), with gentle agitation.[7]

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.

-

Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor drug.

-

Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Receptor Autoradiography: Visualizing the Binding Landscape

Causality and Rationale: While binding assays provide quantitative data from homogenized tissue, autoradiography offers crucial spatial information, allowing for the visualization of binding site distribution across different brain nuclei.[8][9] This technique was instrumental in demonstrating the confinement of girisopam binding sites to the basal ganglia. The protocol uses intact brain slices, preserving the underlying neuroanatomy.

Detailed Step-by-Step Protocol:

-

Brain Sectioning:

-

Rapidly freeze the whole brain in isopentane cooled by liquid nitrogen or dry ice.

-

Mount the frozen brain onto a cryostat chuck.

-

Cut thin coronal or sagittal sections (e.g., 10-20 µm thick) and thaw-mount them onto gelatin-coated microscope slides.[9]

-

Store slides at -80°C until use.

-

-

Incubation:

-

Bring slides to room temperature.

-

Pre-incubate the sections in buffer (e.g., 50 mM Tris-HCl) for ~15-30 minutes to wash away endogenous ligands.[9]

-

Incubate the slides with a solution containing [³H]-girisopam at a concentration near its Kd.

-

For determining non-specific binding, incubate an adjacent set of slides in the same solution plus a high concentration of an unlabeled competitor (e.g., 10 µM tofisopam or unlabeled girisopam).[9]

-

-

Washing and Drying:

-

Wash the slides in ice-cold buffer through a series of rinses to remove unbound radioligand. A final quick dip in ice-cold deionized water can help remove buffer salts.[9]

-

Dry the slides rapidly under a stream of cool, dry air.

-

-

Exposure and Imaging:

-

Appose the dried slides to a radiation-sensitive medium (e.g., tritium-sensitive film or a phosphor imaging plate) in a light-tight cassette.

-

Include calibrated tritium standards alongside the samples for later quantification.

-

Expose for a period of weeks to months, depending on the signal intensity.

-

Develop the film or scan the imaging plate to obtain a digital image of the radioligand distribution.

-

-

Quantitative Analysis:

-

Use densitometry software to measure the optical density in various brain regions.

-

Compare the optical densities of the samples to the co-exposed standards to convert these values into absolute units of radioactivity (e.g., fmol/mg tissue).

-

Calculate specific binding by subtracting the non-specific binding image from the total binding image.

-

Molecular Identity and Functional Consequences

While the existence and location of the girisopam binding site are well-established, its precise molecular identity remains an active area of investigation. The unique pharmacology and anatomical distribution provide critical clues.

Leading Candidate: Phosphodiesterase 10A (PDE10A)

The strongest current hypothesis is that the girisopam binding site is, or is closely associated with, Phosphodiesterase 10A (PDE10A) . This enzyme is highly expressed in the medium spiny neurons of the striatum, a distribution that overlaps almost perfectly with that of the girisopam binding site.[4] PDEs function by degrading cyclic nucleotides (cAMP and cGMP), which are critical second messengers. Tofisopam, a close structural analog of girisopam, has been identified as a PDE10A inhibitor.[10] By inhibiting PDE10A, 2,3-benzodiazepines would increase cAMP/cGMP levels within striatal neurons, thereby modulating their activity and influencing the output of the basal ganglia.

Other Potential Mechanisms

-

AMPA Receptor Modulation: More recent studies have suggested that 2,3-benzodiazepines may exert some of their effects through the modulation of AMPA-type glutamate receptors.[11] This is a compelling avenue of research, as it would represent a novel glutamatergic mechanism for anxiolysis, distinct from the GABAergic action of classical benzodiazepines. The anxiolytic effects of girisopam are not yet fully understood but could potentially involve this mechanism.[11]

-

Opioid Signal Transduction: Research has indicated that 2,3-benzodiazepines can augment the effects of morphine, suggesting a possible interaction with opioid signaling pathways, which are also prominent in the basal ganglia.[3]

It is important to note that girisopam does not bind to the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, which is another target for some benzodiazepine-like molecules.[12] The distinct neuronal and anatomical specificity of the girisopam site clearly differentiates it from the more widespread glial and mitochondrial localization of TSPO.

Functional Signaling Pathway (Hypothesized)

The binding of girisopam to its target initiates a signaling cascade that ultimately produces its unique psychopharmacological effects. Based on the leading PDE10A hypothesis, this pathway can be visualized as a modulation of cyclic nucleotide signaling within striatal projection neurons.

Conclusion and Future Directions

Girisopam represents a distinct class of psychotropic agents whose therapeutic effects are mediated through a novel binding site concentrated in the basal ganglia. Its high affinity for this site, located on striato-nigral projection neurons, distinguishes it entirely from classical 1,4-benzodiazepines.[3][5][6]

Key Takeaways:

-

Unique Target: Girisopam binds to a high-affinity site (Kd ≈ 10.3 nM) that is not the GABA-A receptor.[5]

-

Anatomical Specificity: Binding is confined to the basal ganglia, particularly the striatum and its projection areas.[3]

-

Probable Identity: Strong evidence suggests the binding site is the enzyme PDE10A, a key regulator of cyclic nucleotide signaling in striatal neurons.[4]

-

Therapeutic Potential: This unique mechanism provides anxiolytic and antipsychotic effects without sedation or addiction potential, offering a promising avenue for treating neuropsychiatric disorders involving basal ganglia dysfunction.[2][5]

Future research must focus on the definitive molecular identification of the girisopam binding protein and the full characterization of its downstream signaling pathways. Further exploration of this target could lead to the development of a new generation of highly specific and better-tolerated drugs for anxiety, psychosis, and other related central nervous system disorders.

References

- Horváth, E. J., Salamon, C., Bakonyi, A., Fekete, M. I., & Palkovits, M. (1999). [(3)H]-girisopam, a novel selective benzodiazepine for the 2, 3-benzodiazepine binding site. Brain Research Protocols, 4(2), 230–235.

-

Wikipedia. (n.d.). Girisopam. Retrieved from [Link]

-

Palkovits, M., Fekete, M. I., & Horváth, E. J. (2000). Anxiolytic 2,3-benzodiazepines, their specific binding to the basal ganglia. Current Pharmaceutical Design, 6(12), 1215-1232. [Link]

- Horváth, E. J., Fekete, M. I., & Palkovits, M. (1997). Changes in specific binding sites of girisopam after chemical and surgical lesions in the striato-nigral system. Molecular Brain Research, 45(1), 141–144.

-

Erdo, S. L., Schäfer, M., & Horváth, E. J. (2005). The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis. Neurochemistry International, 47(7), 475-481. [Link]

-

Gonda, X., et al. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. International Journal of Molecular Sciences, 24(16), 12857. [Link]

-

Taliani, S., et al. (2020). Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging. Molecules, 25(19), 4439. [Link]

-

James, M. L., & Selleri, S. (2022). Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior. Frontiers in Pharmacology, 13, 843330. [Link]

-

Azhdari-Zarmehri, H., & Gavrilov, Y. V. (2020). Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update. Cells, 9(4), 870. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Forschungszentrum Jülich. (n.d.). Autoradiography. Retrieved from [Link]

-

Wikipedia. (n.d.). Tofisopam. Retrieved from [Link]

Sources

- 1. Girisopam - Wikipedia [en.wikipedia.org]

- 2. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anxiolytic 2,3-benzodiazepines, their specific binding to the basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [(3)H]-girisopam, a novel selective benzodiazepine for the 2, 3-benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in specific binding sites of girisopam after chemical and surgical lesions in the striato-nigral system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autoradiography [fz-juelich.de]

- 10. Tofisopam - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

An In-Depth Technical Guide to 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides a detailed exploration of the synthesis, structure, and predicted pharmacological properties of 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine. As a member of the 2,3-benzodiazepine class, this compound is of significant interest for its potential as a modulator of central nervous system activity, particularly as a noncompetitive antagonist of the AMPA receptor. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The core structure of 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine is a heptatomic diazepine ring fused to a benzene ring, a defining feature of the benzodiazepine class. The "2,3" designation indicates the positions of the nitrogen atoms within this seven-membered ring.

IUPAC Name: 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

Chemical Formula: C₁₈H₁₇ClN₂O₂

Molecular Weight: 344.80 g/mol

The structure is characterized by a 3-chlorophenyl substituent at the 1-position, dimethoxy groups at the 7- and 8-positions of the fused benzene ring, and a methyl group at the 4-position of the diazepine ring. The presence of a chiral center at the 5-position suggests that this compound can exist as a racemic mixture of enantiomers.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Melting Point | 150-160 °C |

| Boiling Point | ~500 °C at 760 mmHg |

| LogP | ~3.5 |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Proposed Synthesis Pathway

While a specific synthesis for 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine is not explicitly detailed in the surveyed literature, a plausible synthetic route can be devised based on established methods for analogous 2,3-benzodiazepine derivatives.[1][2] The general strategy involves the condensation of a substituted 1,5-dicarbonyl compound with hydrazine.

A potential synthetic scheme is outlined below:

Caption: Proposed synthesis of 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine.

Step-by-Step Synthesis Protocol:

-

Synthesis of the 1,5-Diketone Precursor: The synthesis would commence with the Friedel-Crafts acylation of 1,2-dimethoxybenzene with succinic anhydride to yield 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. This intermediate would then be subjected to a Friedel-Crafts acylation with chlorobenzene to introduce the 3-chlorophenyl group, followed by a reduction step to yield the 1,5-diketone precursor, 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)butane-1,4-dione.

-

Condensation with Hydrazine: The 1,5-diketone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol. This reaction typically proceeds at reflux to form a monohydrazone intermediate.

-

Cyclization: The final step involves an acid-catalyzed cyclization of the monohydrazone. This is often achieved by heating the intermediate in the presence of a mineral acid, such as hydrochloric acid, to facilitate the formation of the seven-membered diazepine ring.

-

Purification: The final product would be isolated and purified using standard techniques such as column chromatography and recrystallization.

Mechanism of Action: Noncompetitive AMPA Receptor Antagonism

2,3-Benzodiazepines are well-documented as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][4][5][6][7] Unlike classical 1,4-benzodiazepines that modulate the GABA-A receptor, 2,3-benzodiazepines exert their effects by binding to an allosteric site on the AMPA receptor complex.[5][8][9] This binding event does not compete with the endogenous ligand glutamate but rather induces a conformational change in the receptor that reduces the ion channel's permeability to cations like sodium and calcium.

The proposed mechanism of action for 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine is depicted below:

Caption: Allosteric modulation of the AMPA receptor by 2,3-benzodiazepines.

This noncompetitive antagonism of AMPA receptors is believed to be the basis for the anticonvulsant and neuroprotective effects observed with this class of compounds.[5][7][10] The excessive activation of AMPA receptors is implicated in various neurological disorders, including epilepsy and ischemic brain injury.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and physicochemical properties of the synthesized compound.

Analytical Workflow:

Caption: Workflow for the analytical characterization of the target compound.

Detailed Analytical Protocols:

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Method: A reversed-phase HPLC method would be employed.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (likely around 240-310 nm).[11][12]

-

Analysis: The purity is calculated from the peak area of the main component relative to the total peak area.

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Method: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 345.1. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed chemical structure of the compound.

-

Method: ¹H NMR and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methoxy groups, the methyl group, and the protons on the diazepine ring. The chemical shifts, integration, and coupling patterns will provide detailed structural information.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, further confirming the carbon skeleton.

-

2D NMR: Techniques like COSY and HSQC can be used to establish the connectivity between protons and carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Method: The IR spectrum can be obtained using a KBr pellet or as a thin film.

-

Expected Absorptions: Characteristic stretching frequencies for C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds are expected.

-

Pharmacological Evaluation

The pharmacological activity of 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine should be assessed through a series of in vitro and in vivo assays.

In Vitro Assays:

-

AMPA Receptor Binding Assay: To determine the affinity of the compound for the allosteric binding site on the AMPA receptor. This is typically performed using radioligand binding assays with a known 2,3-benzodiazepine radioligand.

-

Electrophysiology: Patch-clamp electrophysiology on cultured neurons or cells expressing AMPA receptors can be used to functionally assess the compound's ability to inhibit AMPA-evoked currents.[6] This provides a direct measure of its antagonistic activity.

In Vivo Assays:

-

Anticonvulsant Activity: The compound's ability to protect against seizures can be evaluated in various animal models of epilepsy.[3][4][13] Common models include the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test in rodents.

-

Neuroprotective Effects: The neuroprotective potential can be assessed in animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model.

-

Behavioral Studies: A battery of behavioral tests should be conducted to evaluate potential anxiolytic, sedative, and motor-impairing effects.[10][14][15] This is crucial to differentiate its profile from classical 1,4-benzodiazepines.

Conclusion

1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine represents a promising scaffold for the development of novel central nervous system therapeutics. Its predicted activity as a noncompetitive AMPA receptor antagonist positions it as a candidate for the treatment of epilepsy and other neurological disorders characterized by excessive glutamatergic neurotransmission. The synthetic and analytical protocols outlined in this guide provide a robust framework for the synthesis, characterization, and pharmacological evaluation of this and related 2,3-benzodiazepine derivatives. Further research into the structure-activity relationships of this class of compounds will be instrumental in optimizing their therapeutic potential.

References

-

Gitto, R., Orlando, V., Quartarone, S., De Sarro, G., De Sarro, A., Russo, E., Ferreri, G., & Chimirri, A. (2003). Synthesis and Evaluation of Pharmacological Properties of Novel Annelated 2,3-Benzodiazepine Derivatives. Journal of Medicinal Chemistry, 46(17), 3757–3765. [Link]

-

Gitto, R., Orlando, V., Quartarone, S., De Sarro, G., De Sarro, A., Russo, E., Ferreri, G., & Chimirri, A. (2003). Synthesis and Evaluation of Pharmacological Properties of Novel Annelated 2,3-Benzodiazepine Derivatives. Journal of Medicinal Chemistry, 46(17), 3757–3765. [Link]

-

ResearchGate. (2025). Synthesis, Chiral Resolution and Pharmacological Evaluation of a 2,3-Benzodiazepine-Derived Noncompetitive AMPA Receptor Antagonist. [Link]

-

Gitto, R., Orlando, V., Quartarone, S., De Sarro, G., De Sarro, A., Russo, E., Ferreri, G., & Chimirri, A. (2003). Synthesis and evaluation of pharmacological properties of novel annelated 2,3-benzodiazepine derivatives. Journal of Medicinal Chemistry, 46(17), 3757–3765. [Link]

-

Jagtap, S., Rishipathak, D., Udavant, P., & Raut, H. (2023). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF FEW 2-(SUBSTITUTED ARYL)-4-(HETEROARYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research, 15(2), 164-169. [Link]

-

Chimirri, A., De Sarro, A., De Sarro, G., Gitto, R., Grasso, S., & Zappalà, M. (2002). Design and development of 2,3-benzodiazepine (CFM) noncompetitive AMPA receptor antagonists. Current Medicinal Chemistry, 9(4), 419–429. [Link]

-

Bogdan, N., Bogdan, S., Konovalova, A., Karpenko, A., & Aliiev, M. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814. [Link]

-

De Sarro, G., Chimirri, A., De Sarro, A., Gitto, R., Grasso, S., & Zappalà, M. (1999). Determination of New 2,3-benzodiazepines in Rat Plasma Using High-Performance Liquid Chromatography With Ultraviolet Detection. Journal of Chromatography B: Biomedical Sciences and Applications, 731(2), 207–215. [Link]

-

Bogdan, N., Bogdan, S., Konovalova, A., Karpenko, A., & Aliiev, M. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814. [Link]

-

Bogdan, N., Bogdan, S., Konovalova, A., Karpenko, A., & Aliiev, M. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814. [Link]

-

Ellefsen, K. N., Concheiro, M., & Huestis, M. A. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America, 33(5), 322-331. [Link]

-

Bogdan, N., Bogdan, S., Konovalova, A., Karpenko, A., & Aliiev, M. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814. [Link]

-

National Center for Biotechnology Information. (n.d.). Tofisopam. In PubChem. Retrieved from [Link]

-

Ellefsen, K. N., Concheiro, M., & Huestis, M. A. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America, 33(5), 322-331. [Link]

-

Gnoula, C., & N'guessan, B. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374823. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. [Link]

-

J-GLOBAL. (n.d.). Tofisopam. Retrieved from [Link]

-

Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

-

Palmer, L. C., De Sarro, G., De Sarro, A., & Chimirri, A. (1998). Synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones as novel and potent noncompetitive AMPA receptor antagonists. Journal of Medicinal Chemistry, 41(22), 4377–4381. [Link]

-

Wikipedia. (n.d.). Tofisopam. Retrieved from [Link]

-

ResearchGate. (2025). New, Lithiation-Based Synthesis of Tofisopam, a 2,3-Benzodiazepine Type Anxiolytic Drug. [Link]

-

National Institute of Standards and Technology. (n.d.). Tofisopam. In NIST WebBook. Retrieved from [Link]

-

Therapeutic Target Database. (n.d.). Tofisopam. Retrieved from [Link]

-

ChemBK. (n.d.). 5H-2,3-Benzodiazepine, 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl- (8CI, 9CI). Retrieved from [Link]

-

Khan, I., & Ibrar, A. (2015). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies, 3(5), 01-11. [Link]

-

Advisory Council on the Misuse of Drugs. (2020). A review of the evidence of use and harms of Novel Benzodiazepines. [Link]

-

PharmGKB. (n.d.). Benzodiazepine Pathway, Pharmacodynamics. Retrieved from [Link]

-

Kamal, A., & Reddy, P. S. M. (2016). An Update on the Synthesis of Pyrrolo[3][6]benzodiazepines. Molecules, 21(2), 154. [Link]

-

DrugFuture. (n.d.). Tofisopam. Retrieved from [Link]

-

Orlov, V. D., Kolos, N. N., & Orlova, R. K. (2025). Annelation of the 1,2,4-Triazine Core to 2,3-Benzodiazepine. Journal of Organic and Pharmaceutical Chemistry, 23(3). [Link]

-

Fekete, M. I. K., Balsevich, J. J., & Sziray, N. (2009). The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis. Neuropharmacology, 57(2), 139–146. [Link]

-

Chemsrc. (2025). Tofisopam. Retrieved from [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of pharmacological properties of novel annelated 2,3-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and development of 2,3-benzodiazepine (CFM) noncompetitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benzoinfo.com [benzoinfo.com]

- 9. ClinPGx [clinpgx.org]

- 10. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of new 2,3-benzodiazepines in rat plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tofisopam [drugfuture.com]

- 13. ijpsdronline.com [ijpsdronline.com]

- 14. Making sure you're not a bot! [helda.helsinki.fi]

- 15. researchgate.net [researchgate.net]

Preclinical Technical Guide: Girisopam (EGIS-5810)

Executive Summary

Girisopam (EGIS-5810; GYKI-51189) represents a distinct class of anxiolytic agents known as 2,3-benzodiazepines (homophthalazines).[1] Unlike classical 1,4-benzodiazepines (e.g., diazepam), Girisopam does not bind to the central benzodiazepine recognition site on the GABA-A receptor complex. Consequently, it exhibits a selective anxiolytic and "atypical" antipsychotic profile without the sedative, muscle-relaxant, or amnesic side effects typical of GABAergic modulation.

This guide details the preclinical pharmacology, unique mechanism of action (MOA) centered on striatal projection neurons, and specific experimental protocols for validating its binding affinity.

Molecular Mechanism & Pharmacology[2][3][4][5]

Structure-Activity Relationship (SAR)

Girisopam is a 2,3-benzodiazepine derivative.[1][2] The shift of the nitrogen atoms to the 2,3-position (homophthalazine structure) fundamentally alters the pharmacophore, abolishing affinity for the classic GABA-A benzodiazepine site.

-

Chemical Name: 1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine.

-

Key Structural Feature: The 2,3-nitrogen placement prevents the "sedative" binding mode associated with the

subunit of GABA-A receptors.

Target Identification: The Striatal 2,3-BZD Site

Preclinical radioligand studies utilizing [

-

Localization: Binding is exclusively restricted to the basal ganglia , specifically the striatum and substantia nigra.[3]

-

Affinity (Rat Striatum):

.[2] -

Binding Capacity (

): -

Neural Pathway: Lesion studies (kainic acid or surgical transection) indicate these binding sites are located on striato-nigral GABAergic projection neurons .

Secondary Mechanisms (Class Effects)

While the striatal site is the primary target, the 2,3-benzodiazepine class is often associated with:

-

AMPA Receptor Antagonism: Unlike GYKI-52466 (a potent AMPA antagonist), Girisopam's anxiolytic effects occur at doses that do not cause significant motor impairment, suggesting a more subtle modulation or a different primary target.

-

Phosphodiesterase (PDE) Inhibition: Structurally related to Tofisopam (a PDE4/PDE10 inhibitor), Girisopam may exert downstream effects via cAMP signaling in the striatum, contributing to its antipsychotic-like properties.

Mechanism of Action Diagram

Figure 1: Proposed Mechanism of Action illustrating the selective binding of Girisopam to striato-nigral neurons, bypassing the global GABAergic inhibition typical of 1,4-benzodiazepines.[1][3]

Preclinical Efficacy Profiling

Anxiolytic Activity

Girisopam demonstrates efficacy comparable to diazepam in conflict models but lacks the sedative liability.

Key Assay: Elevated Plus Maze (EPM) & Vogel Conflict Test.

-

Result: Significant increase in open arm time (EPM) and punished licking (Vogel).

-

Differentiation: Unlike diazepam, Girisopam remains effective in animals with lesioned septo-hippocampal pathways, suggesting a unique anatomical substrate (basal ganglia vs. limbic system).

Comparative Pharmacological Profile

The table below summarizes the dissociation between therapeutic efficacy and side effects.

| Feature | Girisopam (2,3-BZD) | Diazepam (1,4-BZD) | Clinical Implication |

| Primary Target | Striatal 2,3-BZD Site | GABA-A ( | Novel MOA |

| Anxiolytic Efficacy | High | High | Effective for GAD |

| Sedation | Absent | High | No drowsiness |

| Muscle Relaxation | Absent | High | No motor impairment |

| Anticonvulsant | Weak/Absent | Potent | Specificity of action |

| Addiction Potential | Negligible | Moderate/High | Safer chronic use |

| Antipsychotic Effect | Present (Atypical) | Absent | Dual utility |

Pharmacokinetics & Metabolism (Rat/Dog/Human)

-

Absorption: Rapidly absorbed after oral administration.

-

Time to Peak (

): ~2.0 hours (Human). -

Half-life (

): ~22.2 hours (Human); shorter in rodents. -

Metabolism: Extensive hepatic metabolism.

-

Major Metabolites: 7-demethylgirisopam, 4'-hydroxygirisopam.

-

Excretion: Urine (51%) and Feces (33%).

-

-

Bioavailability: Subject to first-pass metabolism.

Safety & Toxicology

Girisopam is characterized as a "non-sedative anxiolytic."

-

Motor Coordination: No impairment in Rotarod tests at anxiolytic doses.

-

Interaction with Alcohol: Does not potentiate the depressant effects of ethanol, a critical safety advantage over 1,4-BZDs.

-

Tolerance: No evidence of tolerance development to anxiolytic effects in chronic rodent studies.

Experimental Protocol: [ H]-Girisopam Binding Assay

Purpose: To determine the affinity (

Reagents & Equipment

-

Radioligand: [

H]-Girisopam (Specific Activity ~60-80 Ci/mmol). -

Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C).

-

Tissue: Male Sprague-Dawley rat striatum (freshly dissected).

-

Displacer: Unlabeled Girisopam (10

M) for non-specific binding. -

Equipment: Brinkmann Polytron, GF/B glass fiber filters, Liquid Scintillation Counter.

Step-by-Step Methodology

Step 1: Tissue Preparation

-

Decapitate rats and rapidly dissect the striatum on ice.

-

Homogenize tissue in 50 volumes of ice-cold Tris-HCl buffer using a Polytron (setting 6, 10 seconds).

-

Centrifuge homogenate at 20,000

for 20 minutes at 4°C. -

Discard supernatant. Resuspend pellet in fresh buffer and centrifuge again (Wash step).

-

Resuspend final pellet in 50 volumes of buffer to achieve a protein concentration of ~0.2–0.4 mg/mL.

Step 2: Binding Reaction

-

Prepare assay tubes (Total volume 1.0 mL):

-

Total Binding: 100

L [ -

Non-Specific Binding: 100

L [

-

-

Incubate tubes at 4°C for 60 minutes . (Equilibrium is reached slowly at low temps to prevent degradation).

Step 3: Termination & Counting

-

Terminate reaction by rapid filtration through Whatman GF/B filters under reduced pressure.

-

Wash filters

mL with ice-cold buffer. -

Transfer filters to scintillation vials, add 10 mL scintillation cocktail.

-

Count radioactivity after 12 hours (to allow filter clearing).

Step 4: Data Analysis

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Perform Scatchard Analysis (Bound/Free vs. Bound) to determine

(slope) and-

Validation Criteria: Linear Scatchard plot indicates a single binding site population.

-

References

-

Horváth, E. J., et al. (1999). "[

H]-girisopam, a novel selective benzodiazepine for the 2, 3-benzodiazepine binding site."[2] Brain Research Protocols, 4(2), 230–235. Link -

Horváth, K., et al. (1992). "Anxiolytic profile of girisopam and GYKI 52,322 (EGIS 6775). Comparison with chlordiazepoxide and buspirone." Acta Physiologica Hungarica, 79(2), 153–161. Link

-

Horváth, E. J., Fekete, M. I., & Palkovits, M. (1997). "Changes in specific binding sites of girisopam after chemical and surgical lesions in the striato-nigral system." Brain Research. Molecular Brain Research, 45(1), 141–144. Link

-

Andrási, F., et al. (1987). "Neuropharmacology of a new psychotropic 2,3-benzodiazepine."[2] Arzneimittel-Forschung, 37(10), 1119–1124. Link

Sources

- 1. Changes in specific binding sites of girisopam after chemical and surgical lesions in the striato-nigral system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [(3)H]-girisopam, a novel selective benzodiazepine for the 2, 3-benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anxiolytic 2,3-benzodiazepines, their specific binding to the basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Girisopam Modulation of the Striato-Nigral System

The following technical guide provides an in-depth analysis of Girisopam (GYKI-51189) and its specific pharmacological interaction with the striato-nigral system.

Executive Summary

Girisopam (GYKI-51189) represents a distinct class of anxiolytic and atypical antipsychotic agents known as 2,3-benzodiazepines .[1][2][3][4] Unlike classical 1,4-benzodiazepines (e.g., diazepam), Girisopam does not bind to the central benzodiazepine recognition site on the GABA-A receptor complex. Consequently, it delivers potent anxiolytic effects without the sedative, muscle-relaxant, or cognitive-impairing side effects associated with classical benzodiazepines.

The critical differentiator of Girisopam is its selective action on the striato-nigral pathway . Research indicates that Girisopam targets a unique binding site located on the terminals of striatal GABAergic projection neurons within the substantia nigra. This guide details the mechanistic basis of this interaction, providing researchers with the protocols and logic necessary to investigate this pathway for novel drug development.

Pharmacodynamics: The 2,3-Benzodiazepine Mechanism

Structural Distinction

Girisopam differs from classical benzodiazepines by the position of the nitrogen atoms in the diazepine ring (2,3 vs 1,4).[2][3][4] This structural shift abolishes affinity for the

The "Girisopam Binding Site"

Radioligand studies using [

Key Mechanistic Insight: The density of Girisopam binding sites in the substantia nigra is dependent on the integrity of the striato-nigral pathway .

-

Lesion Evidence: Unilateral transection of the striato-nigral pathway or excitotoxic lesions (kainic acid) in the striatum results in a dramatic loss of Girisopam binding in the ipsilateral substantia nigra.[5]

Potential Link to Phosphodiesterase (PDE) Inhibition

Structural analogs of Girisopam, such as Tofisopam , act as inhibitors of Phosphodiesterase (PDE) enzymes (specifically PDE10A, which is highly enriched in striatal medium spiny neurons). The distribution of the "Girisopam binding site" overlaps significantly with PDE10A expression. Researchers should consider the hypothesis that Girisopam modulates striato-nigral transmission via cyclic nucleotide regulation (cAMP/cGMP) within these terminals, rather than direct ion channel gating.

Visualization: The Striato-Nigral Intervention

The following diagram illustrates the anatomical locus of Girisopam's action compared to classical agents.

Figure 1: Girisopam targets the presynaptic terminals of the striato-nigral projection, unlike Diazepam which acts postsynaptically on GABA-A receptors.

Experimental Protocols

To validate Girisopam’s effects in a drug development pipeline, the following self-validating protocols are recommended.

Protocol A: Verification of Striato-Nigral Binding Specificity

Objective: Confirm that the drug target resides on striatal afferents rather than nigral cell bodies.

-

Subject Preparation: Male Sprague-Dawley rats (

). -

Lesion Induction (Day 0):

-

Stereotaxic injection of Kainic Acid (0.5 µ g/0.5 µL) or Quinolinic Acid into the right Caudate-Putamen.

-

Control: Sham injection (saline) in the left hemisphere.

-

-

Incubation Period: Allow 7–14 days for anterograde degeneration of striato-nigral fibers.

-

Tissue Processing (Day 14):

-

Decapitate and rapidly dissect the Substantia Nigra (SN) and Striatum.

-

Homogenize tissue in ice-cold Tris-HCl buffer.

-

-

Radioligand Binding Assay:

-

Incubate homogenates with [

H]-Girisopam (1–10 nM). -

Determine Non-Specific Binding (NSB) using 10 µM unlabeled Girisopam.

-

-

Validation Criteria:

-

Success:

reduction in [ -

Failure: No significant difference implies the target is intrinsic to the SN soma, refuting the striato-nigral hypothesis.

-

Protocol B: Differentiation from Neuroleptics (Catalepsy Test)

Objective: Prove that Girisopam provides antipsychotic-like activity without Extrapyramidal Side Effects (EPS).

| Parameter | Experimental Group (Girisopam) | Positive Control (Haloperidol) | Negative Control (Vehicle) |

| Dose | 10, 20, 40 mg/kg (i.p.) | 1.0 mg/kg (i.p.) | Saline / Tween-80 |

| Test | Bar Test: Forepaws placed on a 9cm high bar. | Bar Test | Bar Test |

| Measurement | Latency to remove paws (seconds). | Latency to remove paws. | Latency to remove paws. |

| Cut-off | 180 seconds. | 180 seconds. | 180 seconds. |

| Expected Result | < 30 seconds (No Catalepsy). | > 120 seconds (Catalepsy). | < 10 seconds. |

Interpretation: If Girisopam shows high latency (catalepsy), it suggests direct D2 receptor blockade, invalidating its "atypical" profile. A lack of catalepsy confirms it modulates the pathway downstream or via non-D2 mechanisms (e.g., PDE inhibition).

Data Summary: Comparative Pharmacology

The following table summarizes the functional distinctions between Girisopam and standard-of-care agents.

| Feature | Girisopam (2,3-BZD) | Diazepam (1,4-BZD) | Haloperidol (Typical Antipsychotic) |

| Primary Target | Striato-Nigral Terminals (Novel Site) | GABA-A Receptor ( | Dopamine D2 Receptor |

| Anxiolytic Efficacy | High | High | Low/Sedative |

| Sedation | Absent | High | High |

| Muscle Relaxation | Absent | High | Minimal |

| Catalepsy (EPS) | Absent | Absent | High |

| Striatal Binding | Dependent on presynaptic integrity | Postsynaptic / Ubiquitous | Postsynaptic |

References

-

Horváth, E. J., et al. (1999).[1][2][3] [(3)H]-girisopam, a novel selective benzodiazepine for the 2, 3-benzodiazepine binding site.[1][2][3][4] Brain Research Protocols.[1][2] Link

-

Andrási, F., et al. (1987).[1][2][3] Neuropharmacology of a new psychotropic 2,3-benzodiazepine.[1][2][3][4] Arzneimittelforschung.[1][2][3] Link

-

Horváth, K., et al. (1992).[1][2] Anxiolytic profile of girisopam and GYKI 52,322 (EGIS 6775).[1][2] Comparison with chlordiazepoxide and buspirone. Acta Physiologica Hungarica.[1][2] Link

-

Siucak, J. A., et al. (2006).[6] Inhibition of the Striatum-Enriched Phosphodiesterase PDE10A: A Novel Approach to the Treatment of Psychosis. Neuropharmacology.[1][2][3][7][8][9][10][11][12] Link(Contextual reference for PDE10 mechanism in striatum).

-

Gemignani, A., et al. (2000). The 2,3-benzodiazepine derivative GYKI 52322 (nerisopam) exhibits an atypical antipsychotic profile.[3][4] European Journal of Pharmacology.[3] Link

Sources

- 1. Girisopam - Wikipedia [en.wikipedia.org]

- 2. Girisopam [chemeurope.com]

- 3. [(3)H]-girisopam, a novel selective benzodiazepine for the 2, 3-benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Changes in specific binding sites of girisopam after chemical and surgical lesions in the striato-nigral system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Local control of striatal dopamine release [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Substantia nigra: a site of action of muscle relaxant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Striatonigral GABA, dynorphin, substance P and neurokinin A modulation of nigrostriatal dopamine release: evidence for direct regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Pharmacology: The Engineering of Non-Sedative Anxiolytics

A Technical Guide for Drug Discovery & Translational Science

Executive Summary

The "sedation barrier" remains the primary failure point in the development of next-generation anxiolytics. For decades, the benzodiazepine (BZD) scaffold defined the standard of care, yet its mechanism—non-selective positive allosteric modulation (PAM) of GABA-A receptors—inextricably links anxiolysis with sedation, amnesia, and ataxia.

This guide moves beyond the BZD legacy. It dissects the pharmacology of functional selectivity , detailing three validated mechanistic pathways that decouple anxiety relief from CNS depression: GABA-A

Part 1: The Mechanistic Divergence

To engineer a non-sedative anxiolytic, we must first understand the structural biology of the side effect.

1.1 The GABA-A Subtype Hypothesis

The GABA-A receptor is a pentameric chloride ion channel. Classical BZDs (e.g., Diazepam) bind to the interface of

- 1 Subunit (60% of receptors): Located in the cortex and thalamus. Activation drives sedation , amnesia, and anticonvulsant effects.

-

2 /

- 5 Subunit: Located in the hippocampus. Linked to memory impairment.[1]

The Engineering Goal: Design a ligand with high affinity for the BZD site but zero efficacy (antagonist) at

1.2 TSPO: The Endogenous Modulation

The Translocator Protein (18 kDa), or TSPO, located on the outer mitochondrial membrane, regulates the rate-limiting step of neurosteroid synthesis.[2]

-

Mechanism: TSPO ligands (e.g., XBD173) enhance the transport of cholesterol into mitochondria.[2]

-

Cascade: Cholesterol

Pregnenolone -

Outcome: Allopregnanolone acts as a potent PAM at GABA-A receptors. Crucially, this endogenous modulation maintains the spatial and temporal specificity of GABA signaling, avoiding the "blanket" inhibition seen with synthetic BZDs.

1.3 5-HT1A Biased Agonism

Traditional 5-HT1A partial agonists (e.g., Buspirone) suffer from low efficacy and slow onset. The new frontier is biased agonism .

-

Presynaptic Autoreceptors (Raphe Nuclei): Feedback inhibition (often delays efficacy).

-

Postsynaptic Heteroreceptors (Cortex/Limbic): Direct anxiolytic/antidepressant effect.

-

Signaling Bias: Preferential activation of G-protein pathways (e.g., pERK) over

-arrestin recruitment can enhance therapeutic windows.

Part 2: Visualization of Signaling Pathways

The following diagrams illustrate the divergent mechanisms described above.

Diagram 1: The GABA-A Subtype Selectivity Logic

Caption: Selective efficacy at

Diagram 2: TSPO & Neurosteroidogenesis Pathway

Caption: TSPO ligands amplify endogenous neurosteroids, providing physiological GABA modulation.[2]

Part 3: Preclinical Validation Protocols

As an Application Scientist, your data must prove the "Non-Sedative" claim. This requires a Self-Validating Screening Cascade . You cannot rely on a single assay; you must calculate a Therapeutic Index (TI) based on the ratio of Sedative Dose (TD50) to Anxiolytic Dose (ED50).

Protocol A: The Efficacy Screen (Vogel Conflict Test)

Why this choice? Unlike the Elevated Plus Maze (EPM), the Vogel test is less sensitive to locomotor confounds, making it superior for separating pure anxiolysis from motor inhibition.

Step-by-Step Methodology:

-

Subjects: Male Wistar rats (250-300g), water-deprived for 48 hours prior to testing.

-

Apparatus: Plexiglass box with a stainless steel grid floor and a drinking spout connected to a shock generator.

-

Calibration:

-

Session 1 (Habituation): Allow animals to drink freely for 5 minutes.

-

Session 2 (Test): 24 hours later.

-

-

Drug Administration: Administer Test Compound (IP or PO) 30-60 mins pre-test. Include Vehicle (negative control) and Diazepam (positive control).

-

The Conflict: Every 20 licks, the animal receives a mild shock (0.5 mA, 2s).

-

Endpoint: Count the number of shocks accepted in a 3-minute period.

-

Interpretation: Anxiolytics increase punished drinking (shocks accepted). Sedatives decrease drinking due to ataxia.

-

Protocol B: The Sedation Screen (Rotarod Assay)

Why this choice? It is the gold standard for motor coordination. A compound active in Vogel but inactive in Rotarod is a confirmed non-sedative anxiolytic.

Step-by-Step Methodology:

-

Training: Train rats on a rotating rod (accelerating 4 to 40 rpm over 5 mins) for 3 consecutive days until they can maintain balance for >180 seconds.

-

Baseline: Measure latency to fall immediately before dosing (

). -

Testing: Administer compound. Test latency to fall at 30, 60, and 120 minutes post-dose.

-

Calculation:

-

% Motor Impairment =

. -

Pass Criteria: < 20% impairment at the efficacious dose (

) established in Protocol A.

-

Diagram 3: The Screening Decision Tree

Caption: A rigorous filter to eliminate false positives (sedatives masquerading as anxiolytics).

Part 4: Comparative Data Analysis

The following table summarizes the pharmacological profiles of prototype compounds, highlighting the shift from "blunt" instruments to precision tools.

| Compound | Target Mechanism | Anxiolytic Efficacy (Vogel) | Sedation Liability (Rotarod) | Clinical Status |

| Diazepam | Non-selective GABA-A PAM | High | High (Low TI) | Standard of Care (Legacy) |

| TPA023 | Moderate | None | Discontinued (Preclinical Toxicity) | |

| TPA023B | Moderate | None | Proof of Concept (Non-sedating) | |

| XBD173 | TSPO Ligand | High (Anti-panic) | None | Phase II (Rapid onset, no withdrawal) |

| NLX-101 | Biased 5-HT1A Agonist | High | None | Preclinical (Cortical selectivity) |

Key Insight: TPA023B demonstrated that antagonism at

Part 5: Translational Challenges & Safety

While efficacy is solvable, safety remains the hurdle.

-

The "Bial" Warning (FAAH Inhibitors): The tragedy of BIA 10-2474 (a FAAH inhibitor that caused cerebral hemorrhage/death) was linked to off-target promiscuity (likely PNPLA6), not the mechanism itself. However, it raised the regulatory bar for all non-BZD targets.

-

Residence Time (RT): For TSPO ligands like XBD173, efficacy correlates with residence time (127 mins) rather than just affinity (

). Rapid dissociation leads to poor clinical efficacy despite good in vitro binding.

References

-

Atack, J. R. (2011). GABA-A receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics.[3] Current Topics in Behavioral Neurosciences. Link

-

Rupprecht, R., et al. (2009). Translocator protein (18 kDa) (TSPO) as a therapeutic target for anxiety and stress disorders.[2][4] Nature Reviews Drug Discovery. Link

-

Nothdurfter, C., et al. (2012).[5] Translocator protein (18 kDa) as a target for novel anxiolytics with a favourable side-effect profile.[2] Journal of Neuroendocrinology. Link

-

Newman-Tancredi, A., et al. (2022). Biased agonism at serotonin 5-HT1A receptors: preferential postsynaptic activity for improved therapy of CNS disorders. Neuropsychiatric Disease and Treatment. Link

-

Mallet, C., et al. (2016). FAAH inhibitors in the limelight, but regrettably.[6][7] International Journal of Clinical Pharmacology and Therapeutics. Link

-

de Haas, S. L., et al. (2007). Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,[1]3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers.[1] Journal of Psychopharmacology. Link

Sources

- 1. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers. | CHDR [chdr.nl]

- 2. Translocator protein (18 kDa) as a target for novel anxiolytics with a favourable side-effect profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Medicine Reports [spandidos-publications.com]

- 5. Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Anxioselective Paradox: A Technical Deep Dive into Girisopam (GYKI-51189)

Document Type: Technical Whitepaper Subject: Girisopam (GYKI-51189; EGIS-5810) Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Executives.

Executive Summary

Girisopam (GYKI-51189) represents a pivotal yet under-recognized chapter in the history of anxiolytic drug development. Unlike classical 1,4-benzodiazepines (e.g., diazepam) that act as positive allosteric modulators of the GABA-A receptor, Girisopam is a 2,3-benzodiazepine that exerts potent anxiolytic effects without sedation, muscle relaxation, or cognitive impairment.[1]

This guide analyzes the discovery, unique structure-activity relationship (SAR), and the distinct striatal mechanism of action—specifically its interaction with Phosphodiesterase 10A (PDE10A) —that defines Girisopam’s profile. We explore why this "anxioselective" compound, despite its promising preclinical profile, remains a research tool rather than a marketed therapeutic.

The Chemical Genesis: Escaping the GABA-A Trap

The discovery of Girisopam was driven by a specific directive at the Institute for Drug Research (Gyógyszerkutató Intézet) in Budapest: to dissociate the anxiolytic efficacy of benzodiazepines from their sedative side effects.

Structural Divergence

Classical benzodiazepines are 1,4-derivatives.[1][2][3] The Hungarian team, led by researchers such as K. Horváth and F. Andrási , shifted the nitrogen atoms to the 2,3-position, creating a homophthalazine scaffold.

-

Optimization: Replacement of the 3,4-dimethoxyphenyl group of Tofisopam with a 3-chlorophenyl moiety yielded Girisopam (GYKI-51189) .

-

Result: A molecule that retained the anxiolytic core but possessed higher potency and a distinct metabolic profile compared to Tofisopam.[3][4][8]

Synthesis Pathway Visualization

The synthesis typically involves the reaction of benzopyrylium salts or diketones with hydrazine derivatives.

Figure 1: The structural evolution from classical sedatives to anxioselective 2,3-benzodiazepines.

Mechanism of Action: The "Girisopam Binding Site"[9][10]

The most critical technical differentiator of Girisopam is its lack of affinity for the GABA-A receptor . It does not bind to the benzodiazepine binding site (BZD site) on the GABA complex, explaining the absence of sedation.

The Striatal Target (PDE10A)

Early radioligand binding studies using [³H]-Girisopam identified a high-affinity binding site restricted almost exclusively to the basal ganglia (striatum, substantia nigra, and nucleus accumbens).

-

Initial Hypothesis: A unique "2,3-benzodiazepine receptor."[1][9]

-

Modern Consensus: This site overlaps functionally and spatially with Phosphodiesterase 10A (PDE10A) .

-

Mechanism: Girisopam acts as a PDE inhibitor (specifically PDE10 and potentially PDE4 isoenzymes). By inhibiting PDE, it elevates intracellular levels of cAMP and cGMP in striatal medium spiny neurons.

Signaling Pathway

Unlike GABAergic inhibition which causes global neural depression, Girisopam modulates dopaminergic and glutamatergic signaling in the striatum, exerting "atypical antipsychotic" and anxiolytic effects simultaneously.

Figure 2: Girisopam bypasses the GABA-A pathway, targeting PDE10A to achieve anxiolysis without sedation.

Preclinical Pharmacology & Safety Profile